4-[5-(Aminomethyl)-2-furyl]benzamide
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Overview
Description
4-[5-(aminomethyl)furan-2-yl]benzamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound features a furan ring substituted with an aminomethyl group at the 5-position and a benzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(aminomethyl)furan-2-yl]benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent.
Attachment of the benzamide moiety: The benzamide group can be attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
While specific industrial production methods for 4-[5-(aminomethyl)furan-2-yl]benzamide are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(aminomethyl)furan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of 4-[5-(aminomethyl)furan-2-yl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)furan-2-yl]methanol: This compound features a similar furan ring with an aminomethyl group but lacks the benzamide moiety.
2,5-bis(aminomethyl)furan: This compound has two aminomethyl groups attached to the furan ring.
Uniqueness
4-[5-(aminomethyl)furan-2-yl]benzamide is unique due to the presence of both the furan ring and the benzamide moiety, which may confer distinct chemical and biological properties
Biological Activity
4-[5-(Aminomethyl)-2-furyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of viral infections and cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound features a furan ring substituted with an aminomethyl group and a benzamide moiety. This unique structure contributes to its biological activity, particularly in enzyme inhibition and antiviral properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against filoviruses such as Ebola and Marburg viruses. Research indicates that this compound acts as a potent inhibitor of viral entry into host cells.
- Mechanism of Action : The compound inhibits the fusion process mediated by viral glycoproteins, thereby preventing the virus from entering the host cells. In vitro assays demonstrated effective inhibition with EC50 values below 10 μM for both Ebola and Marburg viruses .
- Case Study : In a study involving Vero cells, compounds from the 4-(aminomethyl)benzamide series were tested for their ability to inhibit viral entry. The lead compound, CBS1118, exhibited remarkable potency and selectivity against EBOV and MARV pseudoviruses .
Compound | EC50 (μM) | Selectivity Index |
---|---|---|
CBS1118 | <10 | High |
Compound 20 | 3.87 | Moderate |
Compound 32 | 9.86 | Low |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may exhibit inhibitory effects on various cancer cell lines.
- In Vitro Studies : The antiproliferative activity was assessed using several human cancer cell lines. The results indicated that this compound has significant cytotoxic effects, with IC50 values comparable to established anticancer agents .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies revealed that treatment with this compound leads to increased reactive oxygen species (ROS) production, contributing to its anticancer efficacy .
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of any therapeutic agent. Early studies on this compound indicate a favorable safety profile, with low cytotoxicity observed in normal cell lines during preliminary testing .
Future Directions
Further research is warranted to optimize the structure of this compound for enhanced potency and selectivity. Potential future studies could focus on:
- Structural Modifications : Exploring analogs with varied substituents to improve antiviral and anticancer activities.
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety comprehensively.
- Mechanistic Studies : Elucidating detailed mechanisms underlying its biological activities to inform potential combination therapies.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[5-(aminomethyl)furan-2-yl]benzamide |
InChI |
InChI=1S/C12H12N2O2/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,7,13H2,(H2,14,15) |
InChI Key |
KIHRQQQXAVKBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)C(=O)N |
Origin of Product |
United States |
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